Cytotoxic Potency Ranking on Balb 3T3/H-ras Cells: Duocarmycin B2 Outperforms B1, C1, and C2 by 2- to 27-fold
Duocarmycin B2 exhibited an IC50 of 1.5 nM against Balb 3T3/H-ras cells after 72 h exposure, placing it as the third most potent among six duocarmycins tested. Its cytotoxic activity was 2-fold greater than that of Duocarmycin B1 (IC50 = 3.0 nM), 13.3-fold greater than Duocarmycin C2 (IC50 = 20 nM), and 26.7-fold greater than Duocarmycin C1 (IC50 = 40 nM). It was 5-fold less potent than Duocarmycin A (IC50 = 0.3 nM) and 30-fold less potent than Duocarmycin SA (IC50 = 0.05 nM) [1].
| Evidence Dimension | Cytotoxic potency (IC50, 72 h exposure) |
|---|---|
| Target Compound Data | Duocarmycin B2: 1.5 nM |
| Comparator Or Baseline | Duocarmycin SA: 0.05 nM; Duocarmycin A: 0.3 nM; Duocarmycin B1: 3.0 nM; Duocarmycin C2: 20 nM; Duocarmycin C1: 40 nM |
| Quantified Difference | 2-fold more potent than B1; 13.3-fold more potent than C2; 26.7-fold more potent than C1; 5-fold less potent than A; 30-fold less potent than SA |
| Conditions | Balb 3T3/H-ras cells; 72 h drug exposure; in vitro |
Why This Matters
Procurement of Duocarmycin B2 rather than B1, C1, or C2 is essential when experimental protocols require single-digit nanomolar potency with a halogenated seco-chemotype; using C1 or C2 would require >10-fold higher concentrations to achieve comparable growth inhibition, potentially introducing off-target effects or solubility limitations.
- [1] Ichimura M, Ogawa T, Katsumata S, Takahashi K, Takahashi I, Nakano H. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro. Oncol Res. 1993;5(4-5):157-164. PMID: 8305742. View Source
